- Direct formylation of fluorine-containing aromatics with dichloromethyl alkyl ethers, Chemical & Pharmaceutical Bulletin, 2019, 67(6), 587-593
Cas no 93249-44-6 (2-Fluoro-5-methylbenzaldehyde)
2-Fluoro-5-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-methylbenzaldehyde
- 2-F-5-MeC6H4CHO
- 2-fluoro-5-methyl-benzaldehyde
- 4-Fluoro-3-formyltoluene
- 2-Fluoro-5-methylbenzaldehyde (ACI)
- MFCD02093762
- BENZALDEHYDE, 2-FLUORO-5-METHYL-
- PS-9085
- DB-024284
- DTXSID30390961
- 2-fluoro-5-methylbenzaldeyde
- EN300-79560
- QAWILFXCNRBMDF-UHFFFAOYSA-N
- CS-W007737
- AKOS010079996
- Z732814056
- AC-3844
- 5-methyl-2-fluorobenzaldehyde
- 93249-44-6
- SY024321
- SCHEMBL459167
- J-509453
-
- MDL: MFCD02093762
- Inchi: 1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
- InChI Key: QAWILFXCNRBMDF-UHFFFAOYSA-N
- SMILES: O=CC1C(F)=CC=C(C)C=1
Computed Properties
- Exact Mass: 138.04800
- Monoisotopic Mass: 138.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: Light yellow or colorless liquid
- Density: 1.129
- Boiling Point: 89 ºC (15 mmHg)
- Flash Point: 178 ºF
- Refractive Index: 1.5160
- PSA: 17.07000
- LogP: 1.94660
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Fluoro-5-methylbenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: R34
- Safety Instruction: S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R34
2-Fluoro-5-methylbenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-5-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037138-5g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 037138-1g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PL097-5g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 5g |
322.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PL097-1g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 1g |
96.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PL097-25g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 25g |
929.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0982-100g |
2-FLUORO-5-METHYLBENZALDEHYDE |
93249-44-6 | 95% | 100g |
$175 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810081-25g |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 97% | 25g |
3,160.00 | 2021-05-17 | |
| TRC | F597985-10mg |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F597985-50mg |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F597985-100mg |
2-Fluoro-5-methylbenzaldehyde |
93249-44-6 | 100mg |
$ 80.00 | 2022-06-04 |
2-Fluoro-5-methylbenzaldehyde Production Method
Production Method 1
Production Method 2
- Preparation of oxoheterocycle aminoguanidine hydrazone derivatives as sodium-proton exchange inhibitors, World Intellectual Property Organization, , ,
Production Method 3
Production Method 4
- A study of the bioconversion potential of the fungus Bjerkandera adusta with respect to a production of chlorinated aromatic compounds, Enzyme and Microbial Technology, 1998, 22(6), 459-465
2-Fluoro-5-methylbenzaldehyde Raw materials
2-Fluoro-5-methylbenzaldehyde Preparation Products
2-Fluoro-5-methylbenzaldehyde Suppliers
2-Fluoro-5-methylbenzaldehyde Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Fluoro-5-methylbenzaldehyde
Comprehensive Overview of 2-Fluoro-5-methylbenzaldehyde (CAS No. 93249-44-6): Properties, Applications, and Industry Insights
2-Fluoro-5-methylbenzaldehyde (CAS No. 93249-44-6) is a fluorinated aromatic aldehyde with a molecular formula of C8H7FO. This compound is characterized by the presence of a fluoro group at the 2-position and a methyl group at the 5-position of the benzaldehyde ring. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and specialty chemical industries. The compound's high purity and reactivity have garnered significant attention from researchers and industrial chemists alike.
In recent years, the demand for fluorinated compounds like 2-Fluoro-5-methylbenzaldehyde has surged due to their enhanced metabolic stability and bioavailability in drug development. This aligns with the growing trend of fluorine chemistry in medicinal chemistry, where the introduction of fluorine atoms can significantly alter the physicochemical properties of molecules. Searches for "fluorinated aldehydes in drug discovery" and "CAS 93249-44-6 applications" have increased, reflecting the compound's relevance in cutting-edge research.
The synthesis of 2-Fluoro-5-methylbenzaldehyde typically involves the formylation of 2-fluoro-5-methylbenzene derivatives or selective oxidation of corresponding benzyl alcohols. Its melting point ranges between 45-50°C, and it exhibits a boiling point of approximately 220-225°C at atmospheric pressure. The compound's solubility profile shows good dissolution in common organic solvents such as methanol, ethanol, and dichloromethane, but limited solubility in water. These properties make it particularly useful in multistep organic synthesis where controlled reactivity is required.
From an industrial perspective, 2-Fluoro-5-methylbenzaldehyde serves as a key building block for the preparation of various heterocyclic compounds. Its aldehyde group provides an excellent handle for condensation reactions, while the fluoro substituent offers electronic modulation of the aromatic ring. Recent patent literature reveals its utility in creating novel pharmaceutical scaffolds, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's role in material science is also emerging, with applications in liquid crystal and polymer synthesis.
Quality control of 2-Fluoro-5-methylbenzaldehyde is crucial for its applications. Analytical techniques such as HPLC (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR spectroscopy are routinely employed to verify its purity and structural integrity. The compound typically appears as a pale yellow to colorless crystalline solid with a characteristic aromatic odor. Storage recommendations include keeping the material in tightly sealed containers under inert atmosphere at temperatures below 25°C to prevent oxidation and moisture absorption.
Environmental and safety considerations for 2-Fluoro-5-methylbenzaldehyde follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles should be used when handling the compound. The growing emphasis on green chemistry has prompted research into more sustainable synthetic routes for such fluorinated intermediates, addressing concerns about waste generation and energy efficiency in chemical production.
The market outlook for 2-Fluoro-5-methylbenzaldehyde remains positive, driven by increasing R&D investments in fluorine-containing pharmaceuticals. Industry reports indicate that fluorinated compounds now constitute approximately 20-25% of all pharmaceutical products, highlighting the strategic importance of intermediates like 93249-44-6. Custom synthesis services and catalog suppliers have expanded their offerings to meet the diverse needs of research institutions and pharmaceutical companies working with this compound.
Recent scientific publications have explored novel applications of 2-Fluoro-5-methylbenzaldehyde in asymmetric synthesis and catalysis. Its use in constructing chiral auxiliaries and ligands for transition metal catalysts demonstrates the compound's versatility beyond simple intermediate applications. These developments correspond with increased search queries for "fluorinated benzaldehyde derivatives" and "CAS 93249-44-6 synthetic uses" across academic and industrial research databases.
From a regulatory standpoint, 2-Fluoro-5-methylbenzaldehyde is not currently subject to significant international restrictions, making it accessible for legitimate research purposes. However, manufacturers and distributors must comply with regional chemical inventory regulations such as REACH in Europe and TSCA in the United States. The compound's safety data sheet (SDS) provides comprehensive handling and disposal guidelines to ensure regulatory compliance and workplace safety.
Future research directions for 2-Fluoro-5-methylbenzaldehyde are likely to focus on developing more efficient synthetic methodologies and exploring its potential in bioconjugation chemistry. The compound's balanced lipophilicity and electronic properties make it an attractive candidate for developing targeted drug delivery systems and molecular probes. As the pharmaceutical industry continues to prioritize fluorine-containing compounds, the importance of versatile intermediates like 2-Fluoro-5-methylbenzaldehyde will only grow in the coming years.
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